molecular formula C13H12FN2O+ B271343 3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium

3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium

Cat. No. B271343
M. Wt: 231.25 g/mol
InChI Key: UEYHQDWBOZKBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium, also known as FPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium involves its binding to specific enzymes and receptors in the body. This binding can lead to changes in their activity, which can have downstream effects on various biochemical and physiological processes.
Biochemical and physiological effects:
3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. These effects can have implications for a wide range of biological processes, including metabolism, cell growth and differentiation, and immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium in lab experiments is its high affinity for certain enzymes and receptors, which allows for precise targeting and manipulation of these molecules. However, one limitation of using 3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium, including the development of new synthesis methods and the investigation of its potential applications in drug discovery and disease treatment. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium involves the reaction of 4-fluorophenylpyruvic acid with 3-aminopyridine in the presence of a catalyst. The resulting product is a yellow powder that is soluble in water and other polar solvents.

Scientific Research Applications

3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and cellular signaling pathways. This compound has been shown to have a high affinity for certain enzymes and receptors, making it a valuable tool for investigating their function.

properties

Product Name

3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium

Molecular Formula

C13H12FN2O+

Molecular Weight

231.25 g/mol

IUPAC Name

2-(3-aminopyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C13H12FN2O/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h1-8H,9,15H2/q+1

InChI Key

UEYHQDWBOZKBIR-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)F)N

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)F)N

Origin of Product

United States

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